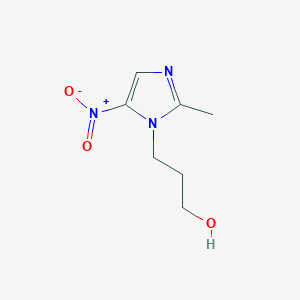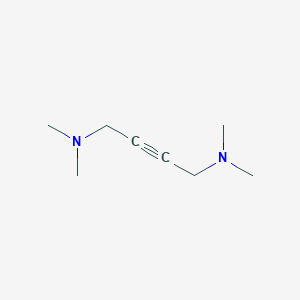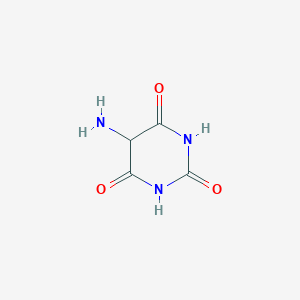
1-Decanamine, N,N-didecyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex amines, including structures similar to 1-Decanamine, N,N-didecyl-, involves various methods such as asymmetric allylboration of N-trimethylsilyl ketimines and reactions with borabicyclo[3.3.2]decanes to achieve high reactivity and enantioselectivity (Canales, Hernández, & Soderquist, 2006). These methods highlight the complex synthetic routes required to produce such amines.
Molecular Structure Analysis
The molecular structure of compounds related to 1-Decanamine, N,N-didecyl-, is characterized by intricate bonding and arrangements. Techniques such as NMR, IR, and MS play a crucial role in characterizing these structures, as demonstrated in the synthesis of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives (Jing, 2010).
Chemical Reactions and Properties
Chemical reactions involving 1-Decanamine, N,N-didecyl- derivatives often involve complex mechanisms. For example, the Cu(NO3)2.3H2O-mediated synthesis of 4'-(2-pyridyl)-2,2':6',2' '-terpyridine from N-(2-pyridylmethyl)pyridine-2-methylketimine showcases the intricate reactions these compounds can undergo, involving C-C bond formation mediated by Cu2+ ions (Padhi & Manivannan, 2006).
Physical Properties Analysis
The physical properties of 1-Decanamine, N,N-didecyl- and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various industries. The synthesis and properties of 1,3-didecyl glyceryl ether ethoxylates, for example, highlight the surface activities and lipophilicity of these compounds, which are essential for their use in surfactants and other applications (Zheng-gang, 2013).
Chemical Properties Analysis
The chemical properties of 1-Decanamine, N,N-didecyl-, such as reactivity with other chemicals, stability under various conditions, and its ability to form compounds with specific characteristics, are of great interest. Studies like the microwave-assisted synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines showcase the innovative approaches to exploring the chemical properties of related compounds for potential applications (Moustafa et al., 2020).
Applications De Recherche Scientifique
Occupational Health Hazards : A study by De Quintana Sancho et al. (2014) reported a case of severe allergic contact dermatitis caused by N,N-didecyl-N-methyl-poly(oxyethyl) ammonium propionate in a dental assistant, highlighting occupational health concerns related to such compounds in healthcare settings.
Forensic Toxicology : In the realm of forensic and clinical toxicology, the determination of trace amounts of similar compounds like N-methyl-1-phenyl-2-propanamine in urine was investigated by Bykov et al. (2017), emphasizing their importance in toxicological analysis.
Psychoactive Substance Analysis : The analysis of psychoactive arylcyclohexylamines, structurally similar to 1-Decanamine, N,N-didecyl-, was detailed by De Paoli et al. (2013) in various biological matrices, indicating their relevance in the study of new psychoactive substances.
Photophysical Properties : Belfield et al. (2004) explored the photophysical properties of materials including 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene Belfield et al. (2004), shedding light on the application of similar compounds in materials science.
Antimicrobial Activity : The antimicrobial activities of N,N'-dialkylpolymethylenediamine derivatives, including N,N'-didecyl derivatives, against dental plaque bacteria were studied by Murata et al. (1989), illustrating their potential use in dental care products.
Electrochromic Materials : İçli et al. (2010) investigated donor–acceptor systems including 2-decyl-4,7-bis(3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl)-2H-benzo[d][1,2,3]triazole for creating electrochromic materials İçli et al. (2010).
Surface Chemistry : Underwood et al. (2016) used molecular dynamics simulations to study interactions of molecules like decanamine at hydrated kaolinite surfaces Underwood et al. (2016), providing insights into their applications in surface chemistry.
Propriétés
IUPAC Name |
N,N-didecyldecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63N/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFKFSSWMQHKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061448 | |
| Record name | 1-Decanamine, N,N-didecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
| Record name | N,N-Didecyl-1-decanamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21804 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Decanamine, N,N-didecyl- | |
CAS RN |
1070-01-5 | |
| Record name | Tri-n-decylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanamine, N,N-didecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanamine, N,N-didecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decanamine, N,N-didecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(decyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)




![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)






